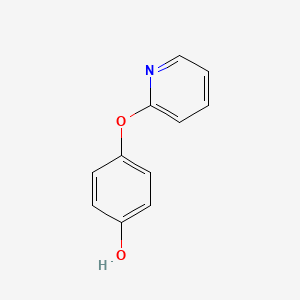

4-(Pyridin-2-yloxy)phenol

Description

Contextualization of Phenoxypyridine Compounds in Chemical Research

Phenoxypyridine compounds, characterized by a pyridine (B92270) ring linked to a phenyl group via an oxygen atom, are a prominent subclass of aryloxypyridine derivatives. This structural framework is a key building block in the development of molecules with diverse applications. The synthesis of the aryl ether linkage, particularly the C-O bond between an aromatic ring and a pyridine moiety, is a central theme in the study of these compounds.

Historically, the synthesis of such ethers was dominated by the Ullmann condensation, a copper-promoted reaction that typically requires harsh conditions, such as high temperatures (often over 200°C) and polar solvents. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgmdpi.com Modern advancements have focused on developing milder and more efficient catalytic systems. These include the use of copper nanoparticles and specialized ligands to facilitate the Ullmann-type coupling under less extreme conditions. mdpi.com

Alongside copper-catalyzed methods, palladium-catalyzed reactions like the Buchwald-Hartwig amination have been adapted for C-O bond formation, offering an alternative route to diaryl ethers and phenoxypyridines. organic-chemistry.org Another significant synthetic route is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an electron-deficient aromatic or heteroaromatic ring. acs.orgmasterorganicchemistry.comnih.gov For pyridines, the position of substitution is crucial, and the reaction is often facilitated by activating groups on the ring. acs.orglibretexts.org These synthetic strategies are fundamental to exploring the chemical space and potential applications of phenoxypyridine derivatives.

Significance of 4-(Pyridin-2-yloxy)phenol in Academic Investigations

While the broader class of phenoxypyridines has been investigated for various applications, specific academic literature detailing the synthesis or properties of 4-(Pyridin-2-yloxy)phenol is sparse. Its structural isomer, 4-(Pyridin-2-yl)phenol, where the two rings are connected by a direct carbon-carbon bond, is well-documented and commercially available. nih.govsigmaaldrich.comsigmaaldrich.com However, the ether-linked 4-(Pyridin-2-yloxy)phenol is less prevalent in published research.

The significance of 4-(Pyridin-2-yloxy)phenol in academic investigations is therefore primarily derived from its membership in the aryloxypyridine family. It serves as a model compound representing a diaryl ether with a specific substitution pattern: the oxygen is connected to the C-2 position of the pyridine ring and the C-4 position of the phenol. The presence of the hydroxyl group on the phenol ring provides a reactive site for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules. Its structure is analogous to the core of various compounds explored in medicinal chemistry and materials science. For example, the related structure 4-phenoxypyridine (B1584201) has been synthesized via Ullmann etherification using copper nanoparticles and microwave heating, highlighting a potential synthetic route for the title compound. tue.nl

Overview of Research Trajectories for Aryloxypyridine Derivatives

Research involving aryloxypyridine derivatives is progressing along several key trajectories, driven by their utility in pharmaceuticals, agrochemicals, and materials science. grandviewresearch.com

A major research focus is the continuous improvement of synthetic methodologies. The transition from harsh, classical Ullmann conditions to milder, more versatile catalytic systems is a significant trend. nih.gov This includes the development of new ligands for both copper- and palladium-based catalysts that improve reaction yields, expand substrate scope, and increase functional group tolerance. organic-chemistry.orgwikipedia.org Research also explores novel approaches, such as the one-pot synthesis of 3-aryloxy-pyridines from 5-bromo-1,2,3-triazines, demonstrating innovative ways to construct the core structure. acs.org

In medicinal chemistry, aryloxypyridine scaffolds are being investigated for a wide range of biological activities. For instance, certain 3-phenoxypyridine (B1582220) derivatives have been studied as anticonvulsant agents. acs.org More complex structures incorporating a pyridine-phenol linkage have been evaluated as topoisomerase II inhibitors for potential anticancer applications. nih.gov The global market for pyridine and its derivatives is expanding, largely fueled by its applications in the pharmaceutical and agrochemical industries, which stimulates further research into new and effective compounds. grandviewresearch.com

In materials science, the rigid structure and electronic properties of aryloxypyridine derivatives make them attractive candidates for the development of new functional materials, such as polymers and organic electronics. The ability to tune the electronic properties through substitution on either aromatic ring allows for the rational design of materials with specific characteristics.

Research Data and Compound Properties

The following tables provide key data related to 4-(Pyridin-2-yloxy)phenol and the synthetic methods used to produce its parent class of compounds.

Table 1: Chemical Properties of 4-(Pyridin-2-yloxy)phenol

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 4-(pyridin-2-yloxy)phenol |

| Physical State | Not available in public literature |

| Melting Point | Not available in public literature |

| Boiling Point | Not available in public literature |

| CAS Number | Not available in public literature |

Table 2: Comparison of Major Synthetic Routes for Aryl Ether Formation

| Synthetic Method | Catalyst System | Typical Conditions | Advantages | Limitations |

| Ullmann Condensation | Copper (Cu) powder or salts (e.g., CuI) wikipedia.orgnih.gov | High temperatures (>200°C), polar solvents (e.g., DMF, NMP) wikipedia.org | Cost-effective metal catalyst | Harsh reaction conditions, often requires stoichiometric copper, limited substrate scope wikipedia.orgnih.gov |

| Modern Ullmann-type | Cu nanoparticles, Cu(I) with ligands (e.g., diamines) mdpi.com | Milder temperatures, microwave heating can be used tue.nl | Higher yields, better functional group tolerance, catalytic copper | Ligands can be expensive, catalyst deactivation can occur mdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) complexes with specialized phosphine (B1218219) ligands organic-chemistry.orgwikipedia.org | Moderate temperatures (typically <120°C), various solvents libretexts.org | Broad substrate scope, high functional group tolerance, excellent yields | Expensive catalyst and ligands, sensitivity to air and moisture libretexts.orgyoutube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaH) acs.org | Varies with substrate; can be room temp. to moderate heat | Does not require a metal catalyst | Requires an electron-deficient (hetero)aromatic ring and a good leaving group masterorganicchemistry.comlibretexts.org |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBICIHOONDLHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562627 | |

| Record name | 4-[(Pyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68464-71-1 | |

| Record name | 4-[(Pyridin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 4 Pyridin 2 Yloxy Phenol Derivatives

Detailed Mechanistic Pathways of Ether Bond Formation

The synthesis of diaryl ethers like 4-(Pyridin-2-yloxy)phenol can be approached through several mechanistic routes, ranging from classical to modern methods.

One of the most fundamental methods for forming ether linkages is the Williamson ether synthesis . This reaction proceeds via an S_N2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl or aryl halide and displacing the halide leaving group. masterorganicchemistry.com For the synthesis of 4-(Pyridin-2-yloxy)phenol, this would typically involve the reaction of a hydroquinone (B1673460) salt (phenoxide) with 2-halopyridine or a 2-pyridyloxide with a 4-halophenol derivative. The reaction is most effective with primary alkyl halides; however, its application to aryl halides often requires harsh conditions or transition-metal catalysis (e.g., Ullmann condensation) due to the lower reactivity of the C(sp²)-X bond. masterorganicchemistry.comnih.gov

A more contemporary approach involves the use of specialized reagents like PhenoFluor (1,1-difluoro-2,2-dimethyl-1,3-dihydropyridin-4-ylium tetrafluoroborate). While primarily known as a deoxyfluorination reagent, it can mediate the formation of alkyl aryl ethers from phenols and alcohols. nih.gov The proposed mechanism is distinct from conventional methods. nih.gov In this process, which has been shown to be effective for coupling pyridinols, the oxygen atom in the resulting ether bond originates from the phenol (B47542), as confirmed by ¹⁸O labeling experiments. nih.gov The reaction tolerates a wide array of functional groups, making it a versatile tool for complex molecule synthesis. nih.gov

| Reactants | Reagent System | Temperature (°C) | Yield (%) | Reference |

| Alcohol & 4-Fluorophenol | PhenoFluor, TMS-imidazole | 60 | 61 | nih.gov |

| Aryl Silyl Ether | PhenoFluor (1 equiv) | N/A | N/A | nih.gov |

This table illustrates the conditions for ether bond formation using PhenoFluor, showcasing its applicability.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenol Rings

The two aromatic rings in 4-(Pyridin-2-yloxy)phenol exhibit contrasting reactivities towards substitution reactions.

Phenol Ring: The phenol ring is electron-rich due to the strong electron-donating resonance effect of the hydroxyl (-OH) group and, to a lesser extent, the ether oxygen. It readily undergoes electrophilic aromatic substitution (EAS). Electrophiles will be directed primarily to the positions ortho and para to the hydroxyl group. Since the para position is occupied by the pyridyloxy group, substitution is expected to occur at the positions ortho to the -OH group (C3 and C5).

Pyridine Ring: In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic substitution, which, if forced under harsh conditions, typically occurs at the C3 and C5 positions. youtube.com A common strategy to facilitate electrophilic substitution on pyridine is to first form the pyridine N-oxide . The N-oxide is more reactive and directs incoming electrophiles to the C4 position. quimicaorganica.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), especially when a good leaving group is present at the C2, C4, or C6 positions. quimicaorganica.org Nucleophilic attack occurs preferentially at these positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. youtube.comquimicaorganica.org

Oxidation and Reduction Chemistry of 4-(Pyridin-2-yloxy)phenol

The oxidation and reduction of 4-(Pyridin-2-yloxy)phenol target different parts of the molecule.

Oxidation: The phenol moiety is the primary site of oxidation. Phenols can be oxidized to quinones under various conditions, such as with chromic acid. youtube.com The oxidation of phenol itself can yield para-benzoquinone. youtube.com The mechanism can be complex, but it often involves the formation of a phenoxyl radical as an intermediate. For 4-(Pyridin-2-yloxy)phenol, oxidation would likely transform the phenol ring into a quinone-like structure, while the more electron-deficient pyridine ring would remain resistant to oxidation under these conditions. Studies have shown that in some phenol oxidations, the additional oxygen atom incorporated into the product comes from the water used as a solvent. youtube.com

Reduction: The pyridine ring is more susceptible to reduction than the phenol ring. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, though conditions can often be harsh. The Birch reduction offers a method for the partial reduction of aromatic rings, but in the context of 4-(Pyridin-2-yloxy)phenol, the conditions would need to be carefully selected to achieve selectivity between the two aromatic rings.

Mechanistic Insights into C–H Activation Processes Adjacent to Aryloxypyridine Linkages

Directing the functionalization of a specific C-H bond is a significant goal in modern synthetic chemistry. For a molecule like 4-(Pyridin-2-yloxy)phenol, C-H activation could be achieved, typically with transition-metal catalysts. The ether oxygen and the pyridine nitrogen can act as directing groups, guiding a metal catalyst to a nearby C-H bond.

Potential sites for C-H activation include:

The C-H bonds ortho to the ether oxygen on the phenol ring (C3 and C5). The oxygen atom can coordinate to a metal center, facilitating cyclometalation and subsequent functionalization.

The C-H bond at the C3 position of the pyridine ring. The pyridine nitrogen is an excellent coordinating group for many transition metals, which could promote activation of the adjacent C-H bond.

The mechanism of such reactions often involves pathways like concerted metalation-deprotonation (CMD) or oxidative addition. The steric properties of the substrate can play a critical role in determining the outcome of the reaction and the lifetime of any intermediates formed. nih.gov While general principles of C-H activation are well-established, specific studies on aryloxypyridine linkages are an active area of research.

Studies on Hydrogen Atom Transfer (HAT) in Phenol Oxidation

The oxidation of phenols often begins with the abstraction of the hydrogen atom from the hydroxyl group, a process known as Hydrogen Atom Transfer (HAT). nih.gov The ease with which this occurs is a key determinant of the antioxidant activity of phenols and their reactivity in oxidation reactions.

The HAT process is governed by the O-H Bond Dissociation Free Energy (BDFE). A lower BDFE corresponds to a weaker O-H bond and a faster HAT rate. researchgate.net For 4-(Pyridin-2-yloxy)phenol, the electronic nature of the 4-substituent (the pyridyloxy group) influences the O-H BDFE.

In many cases, particularly when an internal or external base is available, the process occurs as a Concerted Proton-Electron Transfer (CPET) . nih.gov In 4-(Pyridin-2-yloxy)phenol, the pyridine nitrogen can act as an intramolecular proton acceptor, potentially facilitating a CPET mechanism where the proton and electron are transferred in a single kinetic step. Studies on related phenol-pyridine systems have shown that this concerted pathway is often dominant. nih.gov The presence of the N-heteroaromatic ring can also enhance HAT reactivity through polar effects, where the transition state benefits from charge separation. researchgate.netsonar.ch

| Phenol Derivative | O-H BDFE (kcal/mol) | Reference |

| Phenol | 88.0 | researchgate.net |

| 4-Ethylphenol | 86.8 | researchgate.net |

| 4-Methoxyphenol | 84.4 | researchgate.net |

This table shows how substituents at the 4-position affect the O-H Bond Dissociation Free Energy (BDFE) of phenols, a key parameter in HAT reactions.

Advanced Spectroscopic Characterization of 4 Pyridin 2 Yloxy Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules, including 4-(Pyridin-2-yloxy)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 4-(Pyridin-2-yloxy)phenol.

In ¹H NMR, the protons of the phenolic ring and the pyridine (B92270) ring resonate at distinct chemical shifts due to their different electronic environments. docbrown.info The protons on the aromatic rings typically appear in the range of 6.0-9.5 ppm. docbrown.infopdx.edu The hydroxyl (-OH) proton of the phenol (B47542) group exhibits a characteristic chemical shift that can vary, generally between 4-7 ppm, and is influenced by solvent and concentration due to hydrogen bonding. libretexts.orgucl.ac.uk The specific chemical shifts for the aromatic protons in phenol itself are observed with the ortho and para protons being more shielded (upfield) than the meta protons. docbrown.info For the pyridine moiety, the proton positions are also distinct, with those closer to the electronegative nitrogen atom being more deshielded (downfield).

In ¹³C NMR spectroscopy, the carbon atoms of 4-(Pyridin-2-yloxy)phenol also give rise to a series of signals. The carbon atom attached to the hydroxyl group in the phenol ring is typically shifted downfield to around 155 ppm due to the electronegativity of the oxygen atom. libretexts.org The other aromatic carbons of the phenol and pyridine rings appear in the typical aromatic region of 125-150 ppm. libretexts.org The carbon atoms in the pyridine ring show distinct shifts influenced by the nitrogen atom.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Phenolic and Pyridinic Moieties

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 9.5 docbrown.infopdx.edu | 125 - 150 libretexts.org |

| Phenolic -OH | 4 - 7 libretexts.orgucl.ac.uk | N/A |

| Phenolic C-OH | N/A | ~155 libretexts.org |

Coupling constants (J-values) provide information about the connectivity of adjacent protons. In the aromatic rings of 4-(Pyridin-2-yloxy)phenol, ortho, meta, and para couplings can be observed, with typical values helping to assign the substitution pattern. researchgate.net

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 4-(Pyridin-2-yloxy)phenol itself is not chiral, advanced NMR techniques are invaluable for studying the stereochemistry and conformation of its more complex analogues. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, which is crucial for elucidating the three-dimensional structure and preferred conformations of flexible molecules. For analogues with stereocenters, these advanced methods are essential for determining relative and absolute configurations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For 4-(Pyridin-2-yloxy)phenol, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is indicative of hydrogen bonding. A strong C-O stretching vibration for the phenol is expected around 1200 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. ias.ac.in The ether linkage (C-O-C) would also show characteristic stretching vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong and well-defined. The symmetric ring breathing modes of both the phenol and pyridine rings are particularly characteristic. For instance, in pyridine, a strong ring breathing mode is observed around 990 cm⁻¹. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For 4-(Pyridin-2-yloxy)phenol (C₁₁H₉NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 187.07 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.govspectrabase.com

The fragmentation pattern in the mass spectrum offers valuable structural clues. Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO) to form a cyclopentadienyl (B1206354) cation. docbrown.info For 4-(Pyridin-2-yloxy)phenol, cleavage of the ether bond is a likely fragmentation pathway, leading to the formation of ions corresponding to the pyridinoxy and phenoxy moieties. The fragmentation of the pyridine ring can also occur.

Interactive Table: Predicted m/z values for key fragments of 4-(Pyridin-2-yloxy)phenol

| Fragment | Structure | Predicted m/z |

| Molecular Ion | [C₁₁H₉NO]⁺ | 187 |

| Loss of H | [C₁₁H₈NO]⁺ | 186 |

| Pyridinoxy cation | [C₅H₄NO]⁺ | 94 |

| Phenoxy cation | [C₆H₅O]⁺ | 93 |

| Pyridyl cation | [C₅H₄N]⁺ | 78 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like 4-(Pyridin-2-yloxy)phenol exhibit characteristic absorption bands in the UV region.

Phenol itself shows two main absorption bands: a primary band (π → π) around 210 nm and a secondary band (n → π) around 270 nm. researchgate.net The pyridine ring also has characteristic absorptions. In 4-(Pyridin-2-yloxy)phenol, the conjugation between the two aromatic rings through the ether linkage will influence the positions and intensities of these absorption bands. The presence of the hydroxyl group and the nitrogen atom can also cause shifts in the absorption maxima (λ_max). The exact λ_max values would be dependent on the solvent used, as solvent polarity can affect the energy of the electronic transitions.

Crystallographic Analysis and Solid State Structures of 4 Pyridin 2 Yloxy Phenol Systems

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Research into related compounds containing phenoxy and pyridine (B92270) moieties has been conducted. However, a study involving the synthesis of diiron(II) complexes with positional isomers of pyridin-2-yloxyphenol indicated that attempts to use the meta- and para-isomers, which includes 4-(Pyridin-2-yloxy)phenol, resulted in the formation of colorless crystals that suffered from loss of solvent and rapid decomposition in air. This instability precluded their study by X-ray crystallography nih.gov. This finding suggests that the inherent instability of the crystalline form of 4-(Pyridin-2-yloxy)phenol may be the reason for the lack of available crystallographic data.

Without primary crystallographic data, any discussion on molecular geometry, intermolecular interactions, crystal packing, or polymorphism would be purely speculative and would not meet the requirement for a scientifically accurate and data-driven article.

Theoretical and Computational Chemistry Applied to 4 Pyridin 2 Yloxy Phenol

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

DFT has become a principal tool for investigating the electronic and molecular characteristics of 4-(Pyridin-2-yloxy)phenol and its derivatives. These calculations offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's properties.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of 4-(Pyridin-2-yloxy)phenol and related structures is performed to find the most stable conformation, which corresponds to the minimum potential energy. pjbmb.org.pk For similar phenolic and pyridyl-containing compounds, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to accurately predict geometric parameters. researchgate.net The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a related terpyridine phenol (B47542) compound, the dihedral angle between the central pyridinyl ring and the phenolic ring was calculated to be approximately 5.03°. redalyc.org In another case, the planarity between a phenolic ring and a pyridine (B92270) ring was found to be 56.59 (4)°. researchgate.net These conformational details are vital as they influence the molecule's electronic properties and intermolecular interactions. pjbmb.org.pk

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridinyl-Phenol Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Dihedral Angle (Phenolic - Pyridinyl) | 5.03° redalyc.org |

| Dihedral Angle (Phenolic - Benzene) | 56.59 (4)° researchgate.net |

| Dihedral Angle (Pyridine - Benzene) | 15.13 (14)° researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For molecules with similar structures, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.netmdpi.com For example, in a study of a terpyridine phenol derivative, the HOMO to LUMO transition was identified as an Intramolecular Charge Transfer (ICT) transition. redalyc.org The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Gap for a Related Terpyridine Phenol Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (Calculated) | S₀ → S₁ ICT transition at 3.98 eV redalyc.org |

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically colored to indicate charge density. youtube.com Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netyoutube.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation

DFT calculations can accurately predict various spectroscopic parameters, which can then be validated against experimental data. For similar compounds, theoretical calculations have shown good agreement with experimental FTIR, UV-Vis, and NMR spectra. researchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and absorption spectra. redalyc.org For a related terpyridine phenol, the calculated S₀ → S₁ ICT transition was found to be at 3.98 eV (311 nm), which aligned well with experimental findings. redalyc.org

IR: The vibrational frequencies calculated by DFT can be correlated with experimental IR spectra to assign specific vibrational modes.

NMR: The chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental NMR data to confirm the molecular structure. researchgate.net

This correlation between theoretical and experimental data provides strong evidence for the accuracy of the computational model and a deeper understanding of the molecule's properties.

Potential Energy Surface (PES) Mapping for Reaction Pathways

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, can also be employed to study 4-(Pyridin-2-yloxy)phenol. These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties. For related pyridine-containing compounds, ab initio methods have been used in conjunction with DFT to provide a comprehensive theoretical understanding. researchgate.net These calculations can further refine the geometry, electronic structure, and spectroscopic predictions obtained from DFT.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which is highly dependent on the molecular structure, electronic distribution, and intramolecular charge transfer (ICT) characteristics. For organic molecules like 4-(Pyridin-2-yloxy)phenol, the presence of electron-donating (the phenol group) and electron-accepting (the pyridine ring) moieties linked by a π-conjugated system (the ether linkage) suggests potential for a significant NLO response.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be computed. For a molecule like 4-(Pyridin-2-yloxy)phenol, DFT calculations would typically involve optimizing the molecular geometry and then computing the electronic properties, including the dipole moment (μ) and the components of the hyperpolarizability tensor.

A hypothetical DFT study on 4-(Pyridin-2-yloxy)phenol would likely reveal the nature of the ICT from the phenol ring to the pyridine ring upon electronic excitation, which is a key factor for a high β value. The table below illustrates the kind of data that would be generated in such a study, based on findings for other NLO chromophores.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| First Hyperpolarizability (β) | Data not available | esu |

| Energy Gap (HOMO-LUMO) | Data not available | eV |

*Note: The values in this table are hypothetical and represent the type of data that would be obtained from a computational NLO study of 4-(Pyridin-2-yloxy)phenol. No specific experimental or calculated data for this compound were found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and its interactions with the surrounding environment over time. For a flexible molecule like 4-(Pyridin-2-yloxy)phenol, which has a key torsional degree of freedom around the ether linkage, MD simulations can provide a detailed picture of its dynamic behavior.

In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms over time. This allows for the exploration of different conformations and the calculation of thermodynamic properties.

For instance, MD simulations have been used to study the behavior of polymers containing similar structural motifs, such as poly(4-vinylphenol) and poly(2-vinylpyridine). These studies investigate chain conformation and hydrogen bonding dynamics. For 4-(Pyridin-2-yloxy)phenol, an MD simulation could reveal the preferred dihedral angles between the phenyl and pyridinyl rings and the dynamics of any intermolecular hydrogen bonding involving the phenolic hydroxyl group and the pyridine nitrogen.

The results of an MD simulation are often analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. The simulation can also provide insights into the formation and lifetime of hydrogen bonds with solvent molecules or other solute molecules.

Advanced Topological Analyses (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)

Advanced topological analyses provide a visual and quantitative framework for understanding intermolecular interactions in the crystalline state. These methods are based on the electron density distribution of the molecule.

Hirshfeld Surface Analysis is a technique used to partition the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the visualization of intermolecular contacts and their relative importance. The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close contact. The decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts.

For example, in the crystal structure of a related compound, dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, Hirshfeld surface analysis revealed that H···H, O···H/H···O, C···H/H···C, and S···H/H···S interactions are the most significant contributors to the crystal packing. A similar analysis of 4-(Pyridin-2-yloxy)phenol would likely highlight the importance of O···H contacts due to hydrogen bonding, as well as π-π stacking interactions between the aromatic rings.

| Contact Type | Percentage Contribution |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| π···π | Data not available |

*Note: The values in this table are hypothetical and represent the type of data that would be obtained from a Hirshfeld surface analysis of 4-(Pyridin-2-yloxy)phenol. No specific crystal structure data for this compound was found to perform this analysis.

Reduced Density Gradient (RDG) analysis is another powerful tool for visualizing and characterizing non-covalent interactions. The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified. Typically, strong attractive interactions (like hydrogen bonds) appear as spikes at negative values, weak van der Waals interactions appear as spikes around zero, and strong repulsive interactions (steric clashes) appear as spikes at positive values. This method provides a clear 3D visualization of the interaction regions within a molecular system.

Coordination Chemistry of 4 Pyridin 2 Yloxy Phenol As a Ligand

Ligand Properties and Design for Metal Coordination

The compound 4-(pyridin-2-yloxy)phenol possesses key features that make it an attractive ligand for coordination chemistry. It contains a pyridine (B92270) ring, which provides a nitrogen donor atom, and a phenol (B47542) group, which can be deprotonated to form a phenoxide with an oxygen donor atom. This N,O-donor set allows the ligand to form stable chelate rings with metal ions. The flexible ether linkage between the pyridyl and phenyl rings allows for conformational adjustments to accommodate the geometric preferences of different metal centers.

The design of ligands is crucial for controlling the structure and properties of the resulting metal complexes. nih.gov Polypyridine-based ligands are particularly notable for their unique photophysical and redox properties. mdpi.com The combination of a pyridine moiety with other functional groups, such as in phenoxypyridines, allows for the fine-tuning of the electronic and steric environment around a coordinated metal ion. mdpi.comnih.gov The ability to predict and control the coordination geometry of a ligand is a fundamental aspect of designing functional metal complexes. nih.gov The structural parameters of the ligand, including bond angles and the number of coordination sites, dictate the final structure of the molecular assembly. nih.gov

Synthesis and Characterization of Metal Complexes with Phenoxypyridine Ligands

The synthesis of metal complexes with pyridine-based ligands is a well-established field. researchgate.netjscimedcentral.com Typically, these complexes are prepared by reacting a metal salt with the ligand in a suitable solvent. jscimedcentral.com For phenoxypyridine ligands like 4-(pyridin-2-yloxy)phenol, the reaction often involves the deprotonation of the phenolic hydroxyl group to facilitate coordination of the phenoxide to the metal center. Characterization of the resulting complexes is carried out using a variety of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure. researchgate.netsciencepublishinggroup.com

Formation of Di- and Trinuclear Metal Complexes (e.g., Iron, Platinum, Palladium, Organotin)

The structure of 4-(pyridin-2-yloxy)phenol, with its distinct donor groups, is conducive to the formation of multinuclear complexes. The phenoxide oxygen can act as a bridging ligand between two or more metal centers, leading to the self-assembly of di- or trinuclear structures. While specific examples involving 4-(pyridin-2-yloxy)phenol are not detailed in the provided search results, the principle is well-demonstrated with analogous ligands.

For instance, studies on related dipyridyltriazole ligands have shown that the choice of metal and reaction conditions can lead to the formation of dinuclear and trinuclear complexes with metals like chromium(III) and vanadium(III). frontiersin.org In some cases, the nuclearity of the final product can be manipulated by the addition of ancillary ligands. frontiersin.org Similarly, dinuclear ruthenium(II) and palladium(II) complexes have been synthesized using bridging ligands that incorporate phenanthroline and di(pyridin-2-yl)amino moieties. researchgate.netchemrxiv.org The use of a phenyl-spaced bis-phenanthroline bridging ligand has also been shown to facilitate the creation of dinuclear Ru-Pt complexes. mdpi.com The phenoxo-bridge is a common feature in dinuclear copper(II) complexes derived from salicylaldehyde (B1680747), a related N,O-donor system. nih.gov

Coordination Modes and Geometries (e.g., distorted octahedral, tetrahedral, square planar)

Phenoxypyridine ligands can adopt various coordination modes, acting as monodentate, bidentate chelating, or bridging ligands. researchgate.net This versatility, combined with the electronic properties of the metal center, gives rise to a range of coordination geometries. Common geometries observed for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org

For example, iron(III) complexes with 2,2′-bipyridine and 1,10-phenanthroline, which are N,N-donors analogous to the N,O-system in phenoxypyridines, have been shown to adopt distorted octahedral geometries. researchgate.net Similarly, copper(II) complexes with salicylaldehyde and diimine coligands exhibit elongated octahedral geometries in the solid state, which can form square-based species in solution. nih.gov Tetrahedral and square planar geometries are often observed for four-coordinate complexes, with d8 cations like Pd(II), Pt(II), and Au(III) commonly forming square planar complexes. wikipedia.org The specific geometry is influenced by factors such as the metal's d-electron count and the steric bulk of the ligands. wikipedia.org

A summary of coordination geometries found in complexes with related pyridine-based ligands is presented below.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Iron(III) | 2,2′-bipyridine, 1,10-phenanthroline | Distorted Octahedral | researchgate.net |

| Copper(II) | Salicylaldehyde, diimines | Elongated Octahedral, Square-based | nih.gov |

| Iridium(III) | 2-phenylbenzimidazole, picolinate | Octahedral | rsc.org |

| Cobalt(III), Iron(II), Zinc(II) | Chiral tripyridyldiamine | Octahedral | nih.gov |

| Palladium(II), Platinum(II) | Pyridine | Square Planar | wikipedia.org |

Ligand-Metal Interaction Studies

The interaction between a ligand and a metal center is governed by a combination of steric and electronic factors. Studies in this area aim to understand how the ligand's structure influences the properties and reactivity of the metal complex. The reactivity of transition metal compounds is often controlled by the environment around the coordination sphere. mdpi.com

Influence of Ligand Substituents on Coordination Behavior

The electronic properties of a ligand can be systematically tuned by adding electron-donating or electron-withdrawing substituents. These modifications can have a profound impact on the coordination behavior of the ligand and the properties of the resulting metal complex. nih.gov For instance, in a series of iron(II) complexes with substituted 2,6-di(pyrazol-1-yl)-pyridine ligands, changing the substituent from electron-donating to electron-withdrawing altered the ligand's σ-donor and π-acceptor characteristics, which in turn influenced the complex's spin crossover properties. nih.gov

Similarly, studies on iridium(III) complexes have shown that substituents on the ancillary ligands can affect the nature of the excited state. rsc.org The choice of substituent on a cyclometallating ligand can be used to finely tune the emission energy of iridium(III) complexes by manipulating electronic properties, which also influences electrochemical properties. rsc.org The reactivity of metal complexes can be significantly affected by both their structures and the specific ligands involved. mdpi.com While the ligand framework can be designed to capture a substrate, the identity of the metal is often crucial for subsequent redox transformations. nih.gov

Investigation of Metal-Mediated Chemical Transformations

Metal complexes can mediate a variety of chemical transformations, acting as catalysts or reagents. mdpi.com In some cases, the ligand itself can undergo a chemical transformation upon coordination to a metal center. For example, a palladium(II)-mediated transformation of a triazinephenanthridinium proligand has been observed, where the initial ligand was hydrolyzed upon coordination to yield a new ligand system within a pentanuclear palladium complex. gla.ac.uk This highlights how the metal can play an active role in rearranging the ligand structure. gla.ac.uk

In other systems, the focus is on the reactivity of the metal complex as a whole. Metal hydrides, for instance, can undergo several photochemical pathways, including bond homolysis and reductive elimination, which can be influenced by the surrounding ligands. acs.org The catalytic activity of complexes is often linked to the ability of the ligand to stabilize different oxidation states of the metal and to facilitate substrate binding and product release. Terpyridine ligands, for example, are known to stabilize various transition metals, enabling their use in diverse chemical transformations like C-H activation and hydrosilylation. nih.gov

Lack of Sufficient Data for Comprehensive Analysis of 4-(Pyridin-2-yloxy)phenol in Enzyme Active Site Modeling

The investigation into the coordination chemistry of ligands is fundamental to understanding their potential in various applications, including the modeling of metalloenzyme active sites. Such models are crucial for elucidating enzymatic mechanisms and for the design of novel catalysts. The structure of 4-(Pyridin-2-yloxy)phenol, featuring both a pyridinyl nitrogen and a phenolic oxygen, suggests its potential as a chelating ligand capable of coordinating with a variety of metal ions. This structural motif is present in the active sites of several metalloenzymes, making it a theoretically interesting candidate for biomimetic studies.

However, the current body of published research does not provide the specific data required to elaborate on its role in enzyme active site modeling as per the requested article structure. Searches for the synthesis of its metal complexes, their crystal structures, and their catalytic activities in mimicking enzymes such as catechol oxidase or phenoxazinone synthase did not yield relevant results. General information on related compounds and broader concepts in bioinorganic chemistry is available, but a detailed analysis centered solely on 4-(Pyridin-2-yloxy)phenol is not possible at this time.

Further experimental research would be necessary to determine the coordination behavior of 4-(Pyridin-2-yloxy)phenol with different metal centers and to evaluate the catalytic potential of the resulting complexes as functional enzyme mimics. Such studies would involve the synthesis and isolation of the metal complexes, their characterization using techniques like X-ray crystallography and various spectroscopic methods, and kinetic studies to assess their catalytic efficiency and reaction mechanisms. Without such foundational research, a comprehensive and scientifically accurate article on the application of 4-(Pyridin-2-yloxy)phenol in this specific context cannot be generated.

Supramolecular Chemistry and Self Assembly of 4 Pyridin 2 Yloxy Phenol Derivatives

Design and Construction of Multicomponent Supramolecular Architectures

The formation of multicomponent crystals, or co-crystals, relies on the specific and directional interactions between different molecular entities. The molecular structure of 4-(Pyridin-2-yloxy)phenol, featuring both a hydrogen bond donating hydroxyl group and a hydrogen bond accepting pyridyl nitrogen, makes it an ideal candidate for co-crystallization with various molecular partners. The design of such architectures is predicated on the principles of molecular recognition, where complementary functional groups dictate the assembly process.

Role of Halogen Bonding in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. sigmaaldrich.comuni.lu In the context of 4-(Pyridin-2-yloxy)phenol derivatives, the introduction of halogen atoms (e.g., chlorine, bromine, or iodine) onto either the pyridyl or phenyl ring can be a powerful tool for directing crystal packing. sigmaaldrich.comuni.lu

The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a reliable tool in crystal engineering. sigmaaldrich.com By strategically placing halogen atoms on a derivative of 4-(Pyridin-2-yloxy)phenol, it is possible to introduce specific and predictable interactions that can guide the self-assembly process. For example, a halogenated derivative could form halogen bonds with the nitrogen atom of the pyridine (B92270) ring, leading to the formation of linear tapes or more complex three-dimensional networks. The interplay between halogen bonding and the inherent hydrogen bonding capabilities of the parent molecule would offer a sophisticated mechanism for creating intricate and functional solid-state materials.

Exploration of π-π Stacking Interactions in Solid-State Materials

The aromatic rings of 4-(Pyridin-2-yloxy)phenol are capable of engaging in π-π stacking interactions, which are crucial in stabilizing solid-state structures. nih.govresearchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, with common motifs including face-to-face and edge-to-face arrangements.

In derivatives of 4-(Pyridin-2-yloxy)phenol, the relative orientation of the pyridyl and phenyl rings, dictated by the ether linkage, will significantly influence the nature and extent of π-π stacking. Computational studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, highlighting the importance of electrostatic interactions. researchgate.net The presence of substituents on the aromatic rings can further modulate these interactions, either by altering the electron density of the rings or by introducing steric hindrance that favors specific packing arrangements. The deliberate manipulation of π-π stacking, in concert with other non-covalent forces, is a key strategy for controlling the optoelectronic and material properties of the resulting solids.

Self-Assembly Processes Leading to Metallo-Supramolecular Grids and Polymeric Structures

The pyridyl nitrogen of 4-(Pyridin-2-yloxy)phenol provides a coordination site for metal ions, opening the door to the construction of metallo-supramolecular assemblies. The self-assembly of this ligand with various metal centers can lead to the formation of discrete structures, such as molecular squares or cages, as well as extended one-, two-, or three-dimensional coordination polymers.

The geometry of the resulting metallo-supramolecular architecture is determined by the coordination preference of the metal ion, the stoichiometry of the metal-ligand interaction, and the inherent geometry of the 4-(Pyridin-2-yloxy)phenol ligand. For example, the use of square-planar metal ions could lead to the formation of grid-like structures, while metals with a preference for tetrahedral or octahedral coordination would result in different topologies. The phenolic hydroxyl group can also participate in the coordination to the metal center or act as a secondary interaction site, further influencing the final structure. These self-assembly processes offer a pathway to materials with interesting catalytic, magnetic, or porous properties.

Applications of 4 Pyridin 2 Yloxy Phenol As a Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The inherent reactivity of its phenolic hydroxyl group and the presence of the nitrogen-containing pyridine (B92270) ring make 4-(Pyridin-2-yloxy)phenol a valuable starting material for the synthesis of a variety of intricate organic structures. While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its classification as a "building block" by chemical suppliers underscores its intended role in multi-step synthetic sequences.

The general strategy for its use involves the functionalization of either the phenol (B47542) or pyridine moiety, or both, to construct larger, more elaborate molecules. The phenolic hydroxyl group can readily undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. Simultaneously, the pyridine ring can be subjected to various transformations, including electrophilic substitution, N-oxidation, or metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Precursor in the Development of Advanced Materials

The structural motif of 4-(Pyridin-2-yloxy)phenol, combining an electron-rich phenol and an electron-deficient pyridine ring connected by a flexible ether linkage, suggests its potential as a precursor for advanced materials. This includes the synthesis of polymers and liquid crystals.

In the realm of polymer science, the difunctional nature of 4-(Pyridin-2-yloxy)phenol (possessing both a hydroxyl group and a reactive aromatic system) allows for its incorporation into polymer backbones. For instance, it could potentially be used in the synthesis of polyethers through nucleophilic aromatic substitution or other polymerization techniques. google.comresearchgate.net The resulting polymers could exhibit unique thermal and electronic properties due to the presence of the pyridyl and phenoxy groups.

Furthermore, the rigid, aromatic core of 4-(Pyridin-2-yloxy)phenol is a feature commonly found in liquid crystalline materials. nih.govelsevierpure.com By attaching appropriate mesogenic units to the phenol or pyridine ring, it is conceivable to synthesize novel liquid crystals with specific phase behaviors and optical properties. The polarity and potential for hydrogen bonding afforded by the constituent rings could influence the self-assembly and mesophase characteristics of such materials. However, specific research detailing the synthesis of polymers or liquid crystals directly from 4-(Pyridin-2-yloxy)phenol is not extensively reported in publicly available literature.

Role in Accessing Diverse Substituted Phenol and Pyridine Derivatives

One of the most significant applications of 4-(Pyridin-2-yloxy)phenol as a synthetic intermediate lies in its ability to serve as a platform for generating a wide range of substituted phenol and pyridine derivatives. This is achieved through the selective chemical manipulation of its two distinct aromatic rings.

The synthesis of various 6-alkoxy(aryloxy) multisubstituted pyridine derivatives has been reported, starting from related pyridine precursors, highlighting the general synthetic accessibility of such scaffolds. ccspublishing.org.cnresearchgate.net While not directly employing 4-(Pyridin-2-yloxy)phenol as the starting material, these studies demonstrate the established methodologies for introducing substituents onto the pyridine ring in similar systems.

Moreover, the phenol moiety can be readily transformed. For example, nickel-catalyzed cross-coupling reactions of phenols with arylboronic acids provide an efficient route to biaryl compounds. nih.gov This methodology could be applied to 4-(Pyridin-2-yloxy)phenol to generate a library of derivatives with varying substituents on the phenyl ring. The ability to independently modify both the phenol and pyridine components allows for the creation of a vast chemical space, providing access to novel compounds with potentially interesting biological or material properties.

Below is a table of representative reactions that could be employed to generate derivatives from 4-(Pyridin-2-yloxy)phenol, based on general synthetic methods for phenols and pyridines.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 2-(4-Alkoxyphenoxy)pyridines |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 4-(Pyridin-2-yloxy)phenyl esters |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-(Biphenyl-4-yloxy)pyridines |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted 4-(pyridin-2-yloxy)phenols |

| N-Oxidation | m-CPBA | 2-(4-Hydroxyphenoxy)pyridine N-oxides |

Structure Function Relationships in 4 Pyridin 2 Yloxy Phenol Systems Excluding Biological Outcomes

Elucidation of Structural Features Governing Chemical Reactivity

The chemical reactivity of 4-(Pyridin-2-yloxy)phenol is not dictated by a single feature but by the combined electronic and steric properties of its three key components: the phenolic ring, the pyridine (B92270) ring, and the bridging ether oxygen.

The Phenolic Hydroxyl Group: The -OH group on the phenol (B47542) ring is a primary site of reactivity. It imparts acidity to the molecule, allowing for deprotonation by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, readily participating in reactions such as alkylation and acylation. The reactivity of this hydroxyl group is modulated by the electronic influence of the rest of the molecule.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a basic and nucleophilic center. It can be protonated in acidic media or act as a ligand, coordinating to metal centers. Its nucleophilicity allows it to engage in alkylation reactions to form pyridinium (B92312) salts.

The Diaryl Ether Linkage: The C-O-C ether bond is generally robust and less reactive than the other functional groups. Its formation, often through nucleophilic aromatic substitution routes like the Ullmann condensation, involves the reaction of a phenoxide with a halogenated pyridine (or vice versa). While stable under many conditions, this ether linkage can be cleaved under harsh conditions, such as with strong acids (e.g., HBr) or through specific catalytic processes. For example, studies on related lignin (B12514952) model compounds have shown that ether linkages adjacent to aromatic rings can be cleaved using palladium-on-carbon (Pd/C) catalysts. nih.gov

Aromatic Rings: Both the phenol and pyridine rings can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho positions (positions 3 and 5). Conversely, the pyridine ring is electron-deficient and generally deactivated towards electrophilic attack compared to benzene.

Impact of Substituent Patterns on Molecular Properties and Interactions

The introduction of substituents onto either the pyridine or the phenol ring of the 4-(Pyridin-2-yloxy)phenol scaffold provides a powerful mechanism for tuning its molecular properties. These effects can be broadly categorized as electronic or steric in nature and have profound impacts on reactivity and intermolecular interactions.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring to which they are attached. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the ring's electron density.

Impact on Acidity and Basicity: An EDG on the phenol ring increases the electron density on the phenolic oxygen, making the proton less acidic (higher pKa) and the corresponding phenoxide a stronger nucleophile. An EWG on the phenol ring has the opposite effect, increasing the acidity (lower pKa). On the pyridine ring, an EDG increases the electron density on the nitrogen, making it more basic (higher pKb). An EWG on the pyridine ring decreases its basicity (lower pKb). koreascience.kr

Impact on Noncovalent Interactions: Substituents can dramatically alter the noncovalent interaction profile of the molecule. A study on pyridyl-phenyl ethers highlighted that lipophilicity, a property heavily influenced by substituents, is a critical parameter governing molecular interactions. nih.gov

Hydrogen Bonding: Substituents can act as new hydrogen bond donors or acceptors. For example, a hydroxyl or amino substituent would introduce additional hydrogen bonding capabilities.

Pi-Stacking: The electronic character of the aromatic rings influences their ability to participate in π-π stacking interactions. An EWG on one ring and an EDG on another can enhance quadrupole-quadrupole interactions between stacked rings.

Halogen Bonding: The introduction of a halogen atom (F, Cl, Br, I) creates a region of positive electrostatic potential on the halogen (the σ-hole), allowing it to act as an electrophilic center and form a halogen bond with a nucleophile. nih.gov

Impact on Conformation: The diaryl ether linkage provides conformational flexibility, allowing the two aromatic rings to rotate relative to each other. Bulky substituents placed ortho to the ether linkage can create steric hindrance, restricting this rotation and locking the molecule into a more defined conformation. This can be crucial for pre-organizing the molecule for binding to a specific target.

The following table summarizes the expected impact of substituents on the key properties of the 4-(Pyridin-2-yloxy)phenol system.

| Substituent Position | Substituent Type | Effect on Phenol pKa | Effect on Pyridine Basicity | Effect on Noncovalent Interaction Potential |

|---|---|---|---|---|

| Phenol Ring | Electron Donating (e.g., -OCH₃) | Increase (Less Acidic) | Minor Increase | Enhances H-bond accepting ability of phenol oxygen. |

| Phenol Ring | Electron Withdrawing (e.g., -NO₂) | Decrease (More Acidic) | Minor Decrease | Enhances H-bond donating ability of -OH group. |

| Pyridine Ring | Electron Donating (e.g., -CH₃) | Minor Increase | Increase (More Basic) | Increases H-bond accepting strength of pyridine N. |

| Pyridine Ring | Electron Withdrawing (e.g., -Cl) | Minor Decrease | Decrease (Less Basic) | May introduce potential for halogen bonding. |

| Ortho to Ether Linkage | Bulky Group (e.g., -tBu) | Steric effects may dominate | Steric effects may dominate | Restricts C-O-C bond rotation, influences conformation. |

Rational Design Principles for Modulating Specific Chemical Interactions (e.g., enzyme binding, DNA interaction)

The principles of rational design leverage the structure-function relationships discussed previously to systematically modify the 4-(Pyridin-2-yloxy)phenol scaffold for targeted chemical interactions. 182.160.97 This involves the strategic placement of functional groups to optimize complementarity with a specific chemical environment, such as an enzyme's active site or the grooves of a DNA helix.

Design for Enzyme Binding: Enzyme active sites are well-defined three-dimensional spaces with specific arrangements of hydrogen bond donors/acceptors, charged residues, and hydrophobic pockets. The diaryl ether framework serves as an excellent starting point for inhibitor design. nih.govnih.gov

Hydrogen Bonding Network: The parent molecule offers a hydrogen bond donor (-OH) and multiple acceptors (pyridine N, ether O, phenol O). The strength of these interactions can be fine-tuned. For instance, adding an EWG to the phenol ring makes the -OH a stronger hydrogen bond donor. Adding an EDG to the pyridine ring makes the nitrogen a stronger hydrogen bond acceptor.

Hydrophobic and Pi-Interactions: The two aromatic rings can fit into hydrophobic pockets or engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org The size of these pockets can be matched by adding hydrophobic substituents (e.g., alkyl or aryl groups) to the rings.

Conformational Control: The diaryl ether linkage acts as a flexible hinge, which can be an advantage, allowing the molecule to adopt an optimal conformation within the binding site. nih.gov As noted, this flexibility can be constrained by adding bulky groups ortho to the ether, which can be a strategy to reduce the entropic penalty of binding.

Introducing New Interactions: Novel interactions can be engineered. A classic example is adding a halogen to form a halogen bond with a backbone carbonyl or other Lewis basic site in the protein, an interaction that is increasingly utilized in drug design. nih.gov

Design for DNA Interaction: The planar aromatic systems of 4-(Pyridin-2-yloxy)phenol suggest a potential for interaction with DNA, either through intercalation between base pairs or by binding within the major or minor grooves.

Intercalation: To enhance intercalation, the planarity and surface area of the aromatic system could be increased, for example, by replacing the phenyl or pyridyl ring with a larger polycyclic system like a naphthalene (B1677914) or quinoline (B57606).

Groove Binding: For groove binding, the focus is on creating a shape and pattern of hydrogen bond donors and acceptors that are complementary to the edges of the DNA base pairs in one of the grooves. Introducing positively charged substituents, such as an amino or guanidinium (B1211019) group, would be a key strategy to foster strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Shape and Selectivity: The curvature of the molecule can be modified with substituents to achieve a better fit within the curved DNA grooves. The choice of substituents and their placement can lead to selectivity for specific DNA sequences (e.g., AT-rich vs. GC-rich regions).

The following table outlines rational design principles for tailoring the 4-(Pyridin-2-yloxy)phenol scaffold for specific interactions.

| Design Goal | Structural Modification | Rationale / Intended Chemical Interaction |

|---|---|---|

| Stronger H-Bond Donation | Add EWG (e.g., -NO₂, -CF₃) to phenol ring | Lowers pKa of phenolic -OH, making it a better donor. |

| Stronger H-Bond Acceptance | Add EDG (e.g., -CH₃) to pyridine ring | Increases basicity of pyridine N, making it a better acceptor. |

| Introduce Halogen Bonding | Add Cl, Br, or I to either ring | Creates an electrophilic σ-hole for interaction with a Lewis base (e.g., C=O). nih.gov |

| Enhance π-Stacking | Fuse aromatic rings (e.g., quinoline instead of pyridine) | Increases surface area and polarizability for stronger stacking interactions. acs.org |

| Promote DNA Binding | Add a basic group (e.g., -NH₂) | Protonation creates a positive charge, favoring electrostatic interaction with DNA phosphate backbone. |

| Control Conformation | Add bulky group ortho to ether linkage | Introduces steric strain that restricts bond rotation, locking in a specific dihedral angle. |

Q & A

Q. What are the established synthetic routes for 4-(Pyridin-2-yloxy)phenol, and what key reaction parameters influence yield?

The synthesis of 4-(Pyridin-2-yloxy)phenol typically involves nucleophilic aromatic substitution (SNAr), where a pyridine derivative reacts with a phenolic compound. For example, reacting 2-chloropyridine with a para-substituted phenol (e.g., 4-bromophenol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . Key parameters include:

- Solvent choice : DMF or acetonitrile enhances reaction efficiency due to high polarity .

- Temperature : Elevated temperatures (80–120°C) accelerate substitution but may increase side reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of 4-(Pyridin-2-yloxy)phenol using spectroscopic methods?

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Peaks for the pyridinyl (δ 7.2–8.5 ppm) and phenolic (δ 5.5–6.5 ppm) protons should be distinct. Aromatic coupling patterns confirm substitution positions .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) verify functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the expected molecular weight (e.g., 203.2 g/mol).

Q. What preliminary biological assays are recommended to evaluate the bioactivity of 4-(Pyridin-2-yloxy)phenol?

Initial screening should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of 4-(Pyridin-2-yloxy)phenol across different studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell culture conditions, enzyme concentrations) .

- Compound purity : Verify purity (>98%) via HPLC and confirm absence of degradation products .

- Biological models : Compare results across multiple cell lines or in vivo models to rule out model-specific effects .

Q. What strategies optimize the regioselectivity in the synthesis of 4-(Pyridin-2-yloxy)phenol derivatives?

To enhance regioselectivity:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenol ring to guide substitution .

- Catalytic systems : Use Cu(I)-ligand complexes to favor para-substitution in Ullmann-type couplings .

- Solvent effects : Non-polar solvents (e.g., toluene) may reduce competing ortho/meta pathways .

Q. What computational methods are employed to predict the binding interactions of 4-(Pyridin-2-yloxy)phenol with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses (e.g., kinase active sites) .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.